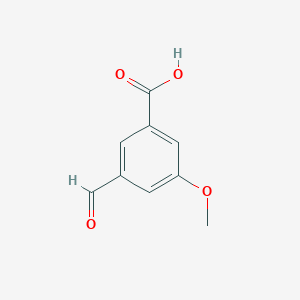

3-Formyl-5-methoxybenzoic acid

CAS No.: 367519-88-8

Cat. No.: VC2243667

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 367519-88-8 |

|---|---|

| Molecular Formula | C9H8O4 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 3-formyl-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C9H8O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3,(H,11,12) |

| Standard InChI Key | DYXJFLKQBAPWDM-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)C=O |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)O)C=O |

Introduction

Chemical Properties and Structure

Molecular Information

3-Formyl-5-methoxybenzoic acid is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It belongs to the class of substituted benzoic acids, featuring a formyl group at the third position and a methoxy group at the fifth position of the benzene ring. This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in various fields. The presence of both electron-donating (methoxy) and electron-withdrawing (formyl) groups creates an interesting electronic distribution within the molecule, influencing its chemical behavior. These structural characteristics make 3-Formyl-5-methoxybenzoic acid a valuable building block in organic synthesis, particularly for constructing more complex molecules with specific functional arrangements.

Structural Identifiers

The compound can be identified through various chemical notation systems that provide standardized ways to represent its structure. Its IUPAC name is 3-formyl-5-methoxybenzoic acid, which systematically describes the positions and types of substituents on the benzoic acid core. The compound is registered with CAS number 367519-88-8, providing a unique identifier in chemical databases . For computational chemistry and chemical informatics purposes, the compound is represented by several additional identifiers as shown in the table below:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C9H8O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3,(H,11,12) |

| Standard InChIKey | DYXJFLKQBAPWDM-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)C=O |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)O)C=O |

| PubChem Compound | 15472361 |

These identifiers facilitate the compound's recognition across different chemical databases and enable researchers to access relevant information efficiently. The InChI and SMILES notations, in particular, provide machine-readable representations of the compound's structure, supporting computational analysis and virtual screening applications. These standardized identifiers play a crucial role in modern chemical research, enabling precise communication about chemical structures across different platforms and research groups.

Synthesis Methods

Industrial Production Considerations

For industrial-scale production of 3-Formyl-5-methoxybenzoic acid, numerous factors would need to be considered to ensure efficiency, cost-effectiveness, and environmental sustainability. The choice of reagents and reaction conditions would need to be optimized to improve yield and reduce production costs, especially for large-scale manufacturing. Advanced technologies such as continuous flow reactors might enhance the efficiency of the synthesis process by providing better control over reaction parameters and facilitating scale-up. Environmental considerations would also play a significant role in industrial production, with a focus on reducing waste and employing greener chemistry principles. The selection of solvents, catalysts, and purification methods would need to balance economic factors with environmental impact. Safety considerations are particularly important given that the compound is classified as harmful, necessitating appropriate engineering controls and safety protocols in industrial settings. Development of an efficient industrial production method would benefit from collaboration between synthetic chemists and chemical engineers to address these multifaceted challenges.

Chemical Reactions

Reactivity of Functional Groups

Applications and Uses

Synthetic Applications

3-Formyl-5-methoxybenzoic acid serves as an important building block in organic synthesis due to its unique arrangement of functional groups that allow for diverse transformations. It is specifically noted as a reagent in the convenient synthesis of methyl 5-formyl-3-methoxybenzoate, demonstrating its utility in preparing ester derivatives with specific functional group arrangements . The compound's bifunctional nature, featuring both carboxylic acid and aldehyde groups, makes it particularly valuable for the construction of more complex molecules requiring orthogonal reactivity. In combinatorial chemistry, such compounds can serve as core structures for generating libraries of derivatives for biological screening. The methoxy group provides an additional point for potential modification, further expanding the compound's synthetic versatility. The ability to selectively react at different functional groups allows for controlled synthesis of complex targets, making 3-Formyl-5-methoxybenzoic acid a valuable synthetic intermediate in both academic research and industrial applications.

Research and Development Applications

The compound's unique structure with multiple functional groups makes it valuable in various research and development contexts beyond pharmaceutical applications. In materials science, functionalized benzoic acid derivatives can contribute to the development of advanced materials with specific properties, such as conducting polymers, liquid crystals, or molecular sensors. The compound could potentially serve as a monomer or modifier in polymer chemistry, introducing functional groups that affect material properties such as solubility, thermal stability, or reactivity toward specific analytes. In coordination chemistry, the carboxylic acid and aldehyde groups could bind to metal centers, creating complexes with potential applications in catalysis or as metallopharmaceuticals. The compound might also find applications in analytical chemistry as a derivatizing agent for specific analytes, enhancing their detection or separation. These diverse potential applications highlight the importance of continued research into the chemistry and properties of 3-Formyl-5-methoxybenzoic acid across multiple scientific disciplines.

Biological Activities

Structure-Activity Relationships

The biological activities of 3-Formyl-5-methoxybenzoic acid and similar compounds likely depend on their structural features and how these interact with biological targets. Understanding these structure-activity relationships is crucial for optimizing compounds for specific biological applications. The position and nature of substituents on the aromatic ring significantly influence how these compounds interact with biological systems. The formyl group, being electron-withdrawing, affects the electronic distribution within the molecule and potentially its binding to protein targets or other biomolecules. The methoxy group, with its electron-donating properties, modifies this electronic distribution in ways that could enhance or diminish specific biological activities. The carboxylic acid functionality provides opportunities for hydrogen bonding and ionic interactions with biological targets, potentially contributing to binding affinity and specificity. Systematic modification of these functional groups and evaluation of the resulting changes in biological activity would provide valuable insights into the structure-activity relationships of this class of compounds. This knowledge would guide the rational design of derivatives with enhanced therapeutic properties or improved pharmacokinetic profiles.

Research Findings and Future Directions

Current Research Status

Research on compounds like 3-Formyl-5-methoxybenzoic acid is ongoing, with a focus on their potential as building blocks for more complex molecules and their interactions with biological systems. Current investigations explore various aspects of these compounds, addressing challenges in synthesis, characterization, and application. Synthesis optimization represents a significant area of current research, aiming to improve yield, purity, and cost-effectiveness of production methods. These efforts are essential for enhancing the accessibility of 3-Formyl-5-methoxybenzoic acid for research and potential applications. Exploration of new reaction pathways continues to expand the synthetic utility of the compound, identifying novel transformations that leverage its unique functional group arrangement. Preliminary evaluation of biological activities, while limited in the current literature, provides a foundation for more comprehensive studies of potential therapeutic applications. The development of structure-activity relationships for this class of compounds remains an important research direction, guiding the rational design of derivatives with enhanced properties for specific applications.

Future Research Directions

Future studies on 3-Formyl-5-methoxybenzoic acid may explore several promising directions that build upon current knowledge and address existing gaps. More comprehensive investigation of specific biological activities is needed to fully characterize the compound's potential as a therapeutic agent. This research would include detailed in vitro and in vivo studies to evaluate antimicrobial, antioxidant, and anti-inflammatory effects, as well as potential activity against specific disease targets. Synthesis optimization represents another important future direction, focusing on developing more efficient, sustainable, and scalable methods for producing 3-Formyl-5-methoxybenzoic acid. These improvements would enhance the compound's accessibility for research and potential commercial applications. Exploration of applications in medicine and materials science constitutes a promising direction for future research, leveraging the compound's unique structure and properties for developing new therapeutic agents or advanced materials. Computational studies could provide valuable insights into the compound's electronic properties, reactivity, and interactions with biological targets, guiding experimental work and accelerating discovery. Collaborative research across disciplines—including synthetic chemistry, medicinal chemistry, materials science, and computational chemistry—would maximize the potential for innovative applications of 3-Formyl-5-methoxybenzoic acid.

Challenges and Opportunities

Research on 3-Formyl-5-methoxybenzoic acid presents both challenges and opportunities that will shape future investigations. A significant challenge lies in the limited documentation of specific synthetic routes and biological activities for this compound in the current literature, necessitating extensive experimental work to fill these knowledge gaps. Developing efficient and scalable synthesis methods represents another challenge, particularly for potential commercial applications that would require larger quantities of the compound. The multiple functional groups, while providing synthetic versatility, also present challenges in achieving selective reactions at specific sites without affecting other reactive centers. Despite these challenges, 3-Formyl-5-methoxybenzoic acid offers numerous opportunities for innovation across scientific disciplines. The compound's unique structure provides a valuable platform for developing novel derivatives with potential applications in pharmaceuticals, materials, and other fields. The growing interest in functionalized aromatic compounds for various applications creates a favorable context for advancing research on 3-Formyl-5-methoxybenzoic acid. Emerging technologies in synthesis, characterization, and biological evaluation offer new tools for exploring the properties and applications of this compound, potentially leading to significant discoveries and innovations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume